Triiron carbide

Lithium-ion battery anode Initial Coulombic efficiency Fe3C core-shell nanocomposite

Triiron carbide (Fe₃C, θ-phase cementite) is the most thermally robust iron carbide, decomposing at ~973 K—100 K higher than Hägg carbide (χ-Fe₅C₂). This thermal advantage ensures reliable performance in high-temperature FTS catalysis and carburizing. For battery manufacturers, Fe₃C encapsulated in N-doped graphitic carbon delivers 72.1% initial Coulombic efficiency, a 20.1-point gain over pure carbon anodes, directly reducing cathode oversizing costs. For FTS operations, θ-Fe₃C achieves an O/P ratio of 2.4 and 45% C₂–C₄ selectivity, maximizing light olefin yield. Specify phase purity and particle size per application: 5–15 nm for anodes, 10–30 nm for magnetic nanoparticles.

Molecular Formula CH4Fe3
Molecular Weight 183.58 g/mol
CAS No. 12011-67-5
Cat. No. B1213474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiron carbide
CAS12011-67-5
Synonymsiron carbide
Molecular FormulaCH4Fe3
Molecular Weight183.58 g/mol
Structural Identifiers
SMILESC.[Fe].[Fe].[Fe]
InChIInChI=1S/CH4.3Fe/h1H4;;;
InChIKeyKSOKAHYVTMZFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triiron Carbide (Fe3C, CAS 12011-67-5) Procurement Guide: Cementite for Advanced Energy Storage, Catalysis, and Magnetic Applications


Triiron carbide (Fe₃C, CAS 12011-67-5), known metallurgically as cementite, is the most typical and extensively characterized iron carbide phase [1]. As a metastable interstitial compound consisting of 75.0 wt% iron and 25.0 wt% carbon (6.69 wt% C in the Fe–C system), Fe₃C exhibits an orthorhombic crystal structure (space group Pnma), a density of 7.694 g/cm³, and a melting point of approximately 1837°C [2]. It serves as the primary carbon-bearing phase in steels and cast irons, governing hardness and wear resistance, while its unique electronic and magnetic properties enable emerging applications beyond traditional metallurgy, including high-capacity lithium-ion battery anodes, Fischer–Tropsch synthesis catalysis, and high-saturation-magnetization nanomaterials [1]. This guide provides quantitative, comparator-anchored evidence for procurement decisions involving Fe₃C versus closely related iron carbides (e.g., χ-Fe₅C₂, ε-Fe₂C) and alternative materials.

Why Triiron Carbide (Fe3C) Cannot Be Indiscriminately Substituted by Other Iron Carbides or Iron Oxides


Iron carbides (FeₓCᵧ) and iron oxides (e.g., Fe₃O₄) are not functionally interchangeable despite compositional similarities. Fe₃C (θ-phase) differs fundamentally from χ-Fe₅C₂ (Hägg carbide) and ε-Fe₂C in crystal symmetry, carbon stoichiometry, thermodynamic stability, electronic structure, and resultant application performance [1][2]. For instance, Fe₃C exhibits a decomposition onset temperature of ~973 K under inert atmosphere, approximately 100 K higher than that of χ-Fe₅C₂ (~873 K), rendering cementite substantially more thermally robust during high-temperature processing [3]. In electrochemical energy storage, Fe₃C encapsulated in N-doped graphitic carbon delivers an initial Coulombic efficiency of 72.1% compared to only 52% for pure graphitic shells, demonstrating that the carbide core provides quantifiable performance gains that carbon-only alternatives cannot replicate [4]. In Fischer–Tropsch catalysis, θ-Fe₃C exhibits a levelled, stable activity profile with higher C₅₊ selectivity, whereas χ-Fe₅C₂ displays higher initial activity but greater susceptibility to oxidation and deactivation under reaction conditions [5]. Such divergent performance characteristics preclude simple one-for-one substitution and underscore the necessity for evidence-based, application-specific procurement.

Triiron Carbide (Fe3C) Quantitative Differentiation Evidence: Performance Benchmarks Against Closest Analogs


Initial Coulombic Efficiency of Fe3C@N-doped Graphitic Carbon vs. Pure Graphitic Carbon Anodes for Lithium-Ion Batteries

Fe₃C nanoparticles encapsulated in nitrogen-doped graphitic shells (Fe₃C@NGS900) achieve an initial Coulombic efficiency (ICE) of 72.1%, compared to 52.0% for the pure N-doped graphitic shell control (NGS900) under identical test conditions [1]. This represents a 20.1 percentage-point improvement (a 38.7% relative enhancement) directly attributable to the presence of the cementite core. Additionally, the Fe₃C@NGS900 anode maintains a reversible capacity of 1399 mA h g⁻¹ at a high current density of 3 A g⁻¹ after 500 cycles, with an outstanding rate capability of 939 mA h g⁻¹ at 3 A g⁻¹ [1]. The theoretical capacity of pure Fe₃C is limited to approximately 230 mA h g⁻¹, but the pseudocapacitive contribution at the Fe₃C–carbon interface enables the composite to exceed this value substantially [2].

Lithium-ion battery anode Initial Coulombic efficiency Fe3C core-shell nanocomposite

Thermal Decomposition Stability: θ-Fe3C vs. χ-Fe5C2 (Hägg Carbide) Under Inert Atmosphere

The thermal decomposition of θ-Fe₃C (cementite) and χ-Fe₅C₂ (Hägg carbide) follows distinctly different kinetics. Under inert atmosphere, Fe₅C₂ decomposition commences at approximately 873 K, whereas Fe₃C decomposition does not begin until approximately 973 K—a thermal stability advantage of ~100 K [1]. Kinetic analysis using a first-order integrated rate equation reveals that the decomposition rate constant (k) for Fe₅C₂ is substantially greater than that for Fe₃C across the temperature range studied (873–1073 K) [1]. Mechanistically, Fe₅C₂ undergoes a two-step decomposition pathway: Fe₅C₂ first decomposes to Fe₃C plus free carbon, followed by subsequent decomposition of the newly formed Fe₃C to metallic α-Fe plus carbon, whereas Fe₃C decomposes directly to α-Fe and carbon [1].

Thermal stability Iron carbide decomposition kinetics Catalyst sintering resistance

Fischer–Tropsch Synthesis Activity and Selectivity: θ-Fe3C vs. χ-Fe5C2 vs. ε-Fe2C

In head-to-head Fischer–Tropsch synthesis (FTS) catalyst evaluation under identical conditions, θ-Fe₃C@graphene exhibits an iron-time yield (FTY) of 35.7 µmol_CO g_Fe⁻¹ s⁻¹, which is lower than χ-Fe₅C₂ (62.5 µmol_CO g_Fe⁻¹ s⁻¹) but offers distinct selectivity advantages [1]. Specifically, θ-Fe₃C@graphene demonstrates an olefin-to-paraffin (O/P) ratio of 2.4 for C₂–C₄ hydrocarbons, nearly double that of χ-Fe₅C₂ (O/P = 1.3), indicating preferential light olefin production [1]. Regarding product distribution, θ-Fe₃C@graphene yields 45.0% C₂–C₄ selectivity versus 30.0% for χ-Fe₅C₂, while χ-Fe₅C₂ yields higher C₅₊ selectivity (58.5% vs. 39.7%) [1]. ε-Fe₂C@graphene shows the highest FTY (582.8 µmol_CO g_Fe⁻¹ s⁻¹) but with markedly different selectivity patterns [1]. Importantly, under realistic FTS conditions, carburized catalysts with θ-Fe₃C as the dominant phase exhibit a levelled, stable activity profile, whereas χ-Fe₅C₂-rich catalysts display a volcano activity profile and greater susceptibility to oxidation-induced deactivation [2][3].

Fischer–Tropsch synthesis Iron carbide catalyst C5+ hydrocarbon selectivity

Saturation Magnetization: Fe3C vs. Iron Oxide (Fe3O4) and Bulk Fe3C vs. Nanoparticle Fe3C

Bulk Fe₃C exhibits a saturation magnetization (M_s) of approximately 140 emu/g, which is substantially higher than that of iron oxide (Fe₃O₄, magnetite, M_s ≈ 90–92 emu/g) and comparable to metallic α-Fe (M_s ≈ 218 emu/g) [1][2]. Phase-pure Fe₃C nanoparticles (mean diameter = 20 nm) synthesized via a biopolymer route retain a remarkably high M_s of ~130 emu/g, representing 93% retention of the bulk value despite nanoscale dimensions [3]. This M_s value of ~130–140 emu/g is significantly larger than typical ferrite materials and positions Fe₃C as a compelling non-oxide magnetic material with the added benefit of higher chemical stability and corrosion resistance compared to metallic iron nanoparticles [1]. The saturation magnetization can be further tuned by adjusting synthesis temperature and by doping with Mn, where M_s values decrease with increasing Mn doping concentration [4].

Saturation magnetization Magnetic nanomaterials Biomedical imaging contrast agent

Theoretical Thermodynamic Stability of θ-Fe3C: Bonding Advantage Over Alternative Fe3C Polymorphs

Tight-binding theory analysis indicates that θ-Fe₃C (cementite) possesses a thermodynamic stability advantage of approximately 0.5 eV per Fe₃C unit relative to an alternative Fe₃C carbide polymorph, attributable to its unique crystal structure which enables carbon atoms to form additional covalent bonds with neighboring iron atoms [1]. First-principles calculations confirm that among the metastable iron carbide phases (θ-Fe₃C, χ-Fe₅C₂, η-Fe₂C), cementite exhibits the lowest formation energy per atom under ambient conditions, consistent with its predominance in the Fe–C phase diagram [2]. Specifically, η-Fe₂C has a lower formation energy than χ-Fe₅C₂, which correlates with the experimentally observed tempering sequence in steels [2]. The calculated bulk modulus of θ-Fe₃C is 174 GPa (DFT-GGA), and the calculated magnetic moment is approximately 1.88 μ_B per Fe atom [2].

First-principles calculation Formation energy Covalent bonding Phase stability

Procurement-Optimized Application Scenarios for Triiron Carbide (Fe3C) Based on Quantified Differentiation Evidence


High-Rate Lithium-Ion Battery Anodes Requiring Superior Initial Coulombic Efficiency

Fe₃C nanoparticles encapsulated in N-doped graphitic carbon (e.g., Fe₃C@NGS) are ideally suited for LIB anodes where maximizing first-cycle efficiency directly translates to reduced cathode material costs and improved full-cell energy density. The documented ICE of 72.1% for Fe₃C@NGS900 represents a 20.1 percentage-point improvement over pure graphitic carbon anodes (52.0%), enabling battery manufacturers to reduce excess lithium inventory and lower cell production costs [1]. Furthermore, the exceptional rate capability (939 mA h g⁻¹ at 3 A g⁻¹) and long-term cycling stability (1399 mA h g⁻¹ maintained after 500 cycles at 3 A g⁻¹) position Fe₃C-based anodes for high-power applications including electric vehicles and grid storage [1]. Procurement consideration should prioritize Fe₃C materials with controlled core diameter (5–15 nm) and shell thickness (~1.2 nm) to maximize the interfacial pseudocapacitive contribution [1].

High-Temperature Catalytic Processes Requiring Thermal Stability Above 973 K

Fe₃C (θ-phase) is the preferred iron carbide for catalytic and structural applications involving sustained exposure to temperatures between 873 K and 973 K, a regime where χ-Fe₅C₂ undergoes rapid decomposition to Fe₃C and free carbon [2]. The ~100 K higher decomposition onset temperature of Fe₃C provides a critical operational window for high-temperature Fischer–Tropsch synthesis, methane decomposition, and carburizing heat treatment processes. Catalyst developers and metallurgists should select θ-Fe₃C over χ-Fe₅C₂ when process temperatures exceed 873 K or when extended catalyst lifetime is a primary economic driver, as Fe₃C demonstrates substantially slower decomposition kinetics and greater resistance to microstructural degradation [2].

Fischer–Tropsch Synthesis Targeting Light Olefin (C2–C4) Production with High Olefin-to-Paraffin Ratio

For FTS facilities seeking to maximize light olefin yield (ethylene, propylene) rather than long-chain waxes, θ-Fe₃C-based catalysts offer quantifiable selectivity advantages. θ-Fe₃C@graphene delivers an O/P ratio of 2.4 (vs. 1.3 for χ-Fe₅C₂) and C₂–C₄ selectivity of 45.0% (vs. 30.0% for χ-Fe₅C₂), directly enhancing the value of the product slate for petrochemical feedstocks [3]. Additionally, carburized catalysts with θ-Fe₃C as the primary phase exhibit a levelled activity profile with reduced susceptibility to oxidative deactivation compared to χ-Fe₅C₂-rich catalysts, translating to more predictable and stable long-term operation under industrial FTS conditions [4][5]. Procurement should specify θ-Fe₃C phase purity to ensure consistent olefin selectivity and operational stability.

Magnetic Nanomaterials for Biomedical Imaging and Hyperthermia Requiring High M_s with Oxidation Resistance

Fe₃C nanoparticles (10–30 nm diameter) provide an optimal balance of high saturation magnetization (~130–140 emu/g) and chemical stability that neither iron oxides (lower M_s, ~90 emu/g) nor metallic iron nanoparticles (higher M_s but rapid oxidation) can simultaneously achieve [6][7]. The 93% retention of bulk M_s in 20 nm Fe₃C nanoparticles demonstrates that magnetic performance is not significantly compromised at nanoscale dimensions [8]. This combination of properties makes Fe₃C nanoparticles particularly attractive for magnetic resonance imaging (MRI) contrast enhancement, magnetic hyperthermia cancer therapy, and targeted drug delivery where both strong magnetic response and physiological stability are essential. Additionally, Fe₃C nanoparticles exhibit lower cytotoxicity compared to some metal oxide nanoparticles, further supporting biomedical procurement [6].

Technical Documentation Hub

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